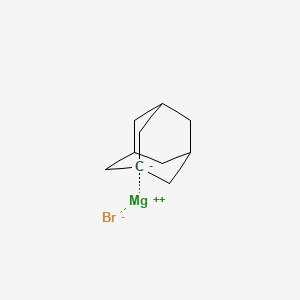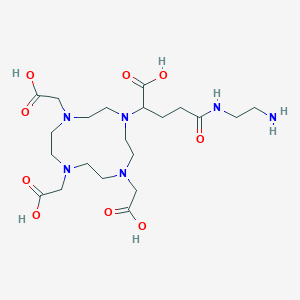
3-Bromo-4-methoxypyridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-methoxypyridine hydrochloride is an organic compound with the molecular formula C6H6BrNO·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is used as an intermediate in pharmaceutical and organic synthesis .
Mecanismo De Acción
Target of Action
Related compounds such as 4-methoxypyridine have been used in the synthesis of potential ligands for neuronal nicotinic acetylcholine receptors .
Mode of Action
Bromo-methoxy-pyridine compounds are often used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely applied in organic synthesis .
Biochemical Pathways
It’s worth noting that the compound could potentially be involved in the synthesis of various bioactive molecules, given its utility in suzuki–miyaura cross-coupling reactions .
Pharmacokinetics
The compound is slightly soluble in water (9.8 g/L) , which could potentially affect its bioavailability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 3-Bromo-4-methoxypyridine hydrochloride typically involves the bromination of 4-methoxypyridine. The process includes several steps such as bromination, substitution, and methoxylation reactions. The reaction conditions are optimized to reduce impurities and improve yield .
Industrial Production Methods
In industrial settings, the preparation method involves taking p-methoxypyridine as a starting material and carrying out bromination, substitution, and methoxylation reactions. The process is designed to be environmentally friendly, with reduced reaction temperatures and simplified post-treatment steps .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4-methoxypyridine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly used in the synthesis of other compounds.
Oxidation and Reduction Reactions: These reactions are less common but can be used to modify the compound’s structure.
Common Reagents and Conditions
Substitution Reactions: Often involve reagents like lithium chloride and palladium catalysts in solvents such as 1,4-dioxane.
Oxidation and Reduction Reactions: Typically involve oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of 3-Bromo-4-methoxypyridine .
Aplicaciones Científicas De Investigación
3-Bromo-4-methoxypyridine hydrochloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Used in the study of biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4-methoxypyridine
- 3-Bromo-2-methoxypyridine
- 4-Bromo-3-methoxypyridine
Uniqueness
3-Bromo-4-methoxypyridine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .
Propiedades
IUPAC Name |
3-bromo-4-methoxypyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO.ClH/c1-9-6-2-3-8-4-5(6)7;/h2-4H,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDONETMNVDJCBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(Chlorodifluoromethyl)thio]toluene](/img/structure/B6302511.png)

![1-{[Chloro(difluoro)methyl]sulfanyl}-4-(chloromethyl)benzene](/img/structure/B6302527.png)
![1-[Chloro(difluoro)methoxy]-4-(chloromethyl)benzene](/img/structure/B6302532.png)










